molecular formula C18H32N4O3S B5644199 1-cyclopentyl-4-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}piperazine

1-cyclopentyl-4-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}piperazine

Cat. No. B5644199
M. Wt: 384.5 g/mol
InChI Key: XHYMDPXZMDLSKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research in the field has focused on developing efficient synthesis methods for related compounds, including piperazine derivatives and imidazolyl synthons. For instance, a study on the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives used a four-component cyclo condensation, indicating the potential synthesis route for similar compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

Crystal structure studies and computational density functional theory (DFT) calculations have been utilized to understand the molecular structure of analogous compounds. For example, the crystal structure and DFT calculations of novel piperazine derivatives highlighted the importance of intermolecular hydrogen bonds and the role of the piperazine ring in determining the molecular conformation (Kumara et al., 2017).

Chemical Reactions and Properties

Reactions of imidazo[4,5-d]pyridazines with nucleophiles demonstrated the versatility of imidazolyl compounds in undergoing substitution reactions, which could be relevant for the functionalization of the compound (Oishi et al., 1989).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystallinity, can be inferred from studies focusing on the synthesis and characterization of piperazine and imidazole derivatives. These studies often include detailed NMR, IR, and mass spectral data (Abate et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, can be elucidated through the synthesis and evaluation of analogues. For example, derivatives of piperazinyl indoles as 5-HT6 receptor ligands have shown potent binding affinity, indicating the potential for similar compounds to interact with biological receptors (Nirogi et al., 2012).

properties

IUPAC Name

1-cyclopentyl-4-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O3S/c1-3-26(23,24)18-19-14-17(22(18)12-13-25-2)15-20-8-10-21(11-9-20)16-6-4-5-7-16/h14,16H,3-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYMDPXZMDLSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCOC)CN2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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